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These application notes provide detailed protocols for the isolation of mitochondria from
Saccharomyces cerevisiae, a primary model organism for studying mitochondrial protein
import, with a specific focus on preserving the function and integrity of the mitochondrial import
protein 1 (Mim1). This document outlines two primary methodologies: differential centrifugation
and affinity purification. It includes a comparative analysis of their respective yields and purity,
detailed step-by-step protocols, and methods for assessing the quality of the isolated
organelles.

Introduction to Mim1

Mim1 is an integral outer mitochondrial membrane protein that plays a crucial role in the
biogenesis of other mitochondrial proteins. It is a key component of the mitochondrial import
(MIM) complex, which facilitates the insertion of multi-spanning alpha-helical proteins into the
outer membrane.[1][2] The MIM complex often works in concert with the translocase of the
outer membrane (TOM) complex, particularly the receptor Tom70, to recognize and import
precursor proteins.[1][3] Furthermore, Mim1 is essential for the proper assembly of the TOM
complex itself.[4] Given its central role in mitochondrial protein import and biogenesis, the
ability to study Mim1 in its native environment within isolated, functional mitochondria is
paramount for understanding its mechanism of action and for developing potential therapeutic
interventions targeting mitochondrial dysfunction.
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Methods for Isolating Mitochondria

The choice of mitochondrial isolation method depends on the specific downstream applications
and the desired balance between yield, purity, and functional integrity.
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Experimental Protocols
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Protocol 1: Isolation of Mitochondria by Differential
Centrifugation

This method is a classic approach that provides a good yield of mitochondria suitable for many
biochemical and functional assays.[8]

Materials:

Yeast culture

e Zymolyase

 Sorbitol buffer (1.2 M sorbitol, 20 mM KPi, pH 7.4)

e Homogenization buffer (0.6 M sorbitol, 20 mM HEPES-KOH, pH 7.4, 2 mM MgCI2, 1 mM
EGTA, 0.5% (w/v) BSA, 1 mM PMSF)

e Wash buffer (0.6 M sorbitol, 20 mM HEPES-KOH, pH 7.4)

e Dounce homogenizer with a tight-fitting pestle

» Refrigerated centrifuge

Procedure:

o Cell Harvest and Spheroplasting:

o Harvest yeast cells from the culture by centrifugation at 3,000 x g for 5 minutes.

o Wash the cell pellet with sterile water.

o Resuspend the cells in sorbitol buffer containing zymolyase and incubate at 30°C with
gentle shaking to digest the cell wall and form spheroplasts. The extent of spheroplasting
can be monitored by measuring the decrease in optical density of a cell suspension in
water.

e Homogenization:
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o Pellet the spheroplasts by centrifugation at 1,500 x g for 5 minutes.
o Resuspend the spheroplasts in ice-cold homogenization buffer.

o Homogenize the spheroplasts on ice using a Dounce homogenizer with 15-20 strokes.

 Differential Centrifugation:

o Centrifuge the homogenate at 1,500 x g for 5 minutes at 4°C to pellet nuclei, unbroken
cells, and cell debris.

o Carefully collect the supernatant and transfer it to a new tube.
o Centrifuge the supernatant at 12,000 x g for 15 minutes at 4°C to pellet the mitochondria.
o Discard the supernatant.
e Washing the Mitochondrial Pellet:
o Resuspend the mitochondrial pellet in wash buffer.
o Repeat the centrifugation at 12,000 x g for 15 minutes at 4°C.

o Discard the supernatant and resuspend the final mitochondrial pellet in a minimal volume
of wash buffer or a buffer suitable for your downstream application.

Protocol 2: Affinity Purification of Mitochondria

This method yields highly pure mitochondria and is ideal for studies requiring minimal
contamination, such as quantitative proteomics.[7] This protocol utilizes a yeast strain
expressing a C-terminal 6xHis tag on the endogenous Tom70 protein.

Materials:
e Yeast strain expressing Tom70-6xHis
e Zymolyase

» Sorbitol buffer (1.2 M sorbitol, 20 mM KPi, pH 7.4)
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e Homogenization buffer (0.6 M sorbitol, 20 mM HEPES-KOH, pH 7.4, 2 mM MgCI2, 1 mM
EGTA, 0.5% (w/v) BSA, 1 mM PMSF)

» Binding buffer (50 mM HEPES-KOH, pH 7.4, 150 mM NacCl, 10 mM imidazole)
e Wash buffer (50 mM HEPES-KOH, pH 7.4, 150 mM NacCl, 20 mM imidazole)

e Elution buffer (50 mM HEPES-KOH, pH 7.4, 150 mM NacCl, 250 mM imidazole)
* Ni-NTA magnetic beads

» Magnetic separator

Procedure:

e Preparation of Crude Mitochondrial Fraction:

o Follow steps 1-3 of the Differential Centrifugation protocol to obtain a crude mitochondrial
pellet.

e Binding to Magnetic Beads:
o Resuspend the crude mitochondrial pellet in binding buffer.
o Add pre-equilibrated Ni-NTA magnetic beads to the mitochondrial suspension.

o Incubate for 60 minutes at 4°C with gentle rotation to allow binding of the His-tagged
mitochondria to the beads.

e Washing:

o Place the tube in a magnetic separator and allow the beads to collect at the side of the
tube.

o Carefully remove the supernatant.

o Wash the beads with wash buffer three times, each time collecting the beads with the
magnetic separator and removing the supernatant.
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o Elution:

o Add elution buffer to the beads and incubate for 10 minutes at 4°C with gentle agitation to
release the mitochondria.

o Place the tube in the magnetic separator and carefully collect the supernatant containing
the purified mitochondria.

Quality Assessment of Isolated Mitochondria
Purity Assessment by Western Blot

The purity of the mitochondrial fraction should be assessed by Western blotting using
antibodies against marker proteins for various subcellular compartments.

Compartment Marker Protein
Mitochondria (Outer Membrane) Tom70, Porinl
Mitochondria (Inner Membrane) Cox4, Tim23
Mitochondria (Matrix) Hsp60, Acol
Cytosol Pgkl, G6PDH
Endoplasmic Reticulum (ER) Dpm1l, Sec61
Vacuole Vphl, Cpsl

A highly pure mitochondrial fraction will show strong enrichment of mitochondrial markers and a
significant reduction or absence of markers from other compartments.

Assessment of Functional Integrity

1. Cytochrome ¢ Oxidase Activity Assay:

This assay measures the activity of Complex IV of the electron transport chain, a key indicator
of mitochondrial function. The assay is based on monitoring the oxidation of reduced
cytochrome c at 550 nm.[9][10]
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 Principle: Cytochrome c oxidase catalyzes the transfer of electrons from reduced
cytochrome c to molecular oxygen. The rate of decrease in absorbance at 550 nm,
corresponding to the oxidation of cytochrome c, is proportional to the enzyme's activity.

e Procedure:

[e]

Prepare a reaction mixture containing phosphate buffer and reduced cytochrome c.

Add a small amount of the isolated mitochondrial sample to initiate the reaction.

o

[¢]

Immediately measure the decrease in absorbance at 550 nm over time using a
spectrophotometer.

[¢]

The activity can be calculated using the extinction coefficient of cytochrome c.
2. Succinate Dehydrogenase Activity Assay:
This assay measures the activity of Complex Il of the electron transport chain.

e Principle: Succinate dehydrogenase catalyzes the oxidation of succinate to fumarate,
coupled with the reduction of an artificial electron acceptor, such as 2,6-
dichlorophenolindophenol (DCPIP) or a tetrazolium salt like MTT or INT. The rate of
reduction of the chromogenic substrate is measured spectrophotometrically.[11][12]

e Procedure (using a tetrazolium salt):

Prepare a reaction buffer containing succinate, a tetrazolium salt, and an intermediate

[e]

electron carrier like phenazine methosulfate (PMS).

Add the isolated mitochondria to the reaction mixture.

[e]

(¢]

Incubate at a controlled temperature.

[¢]

Stop the reaction and solubilize the resulting formazan product.

o

Measure the absorbance at the appropriate wavelength for the specific formazan.

Visualizing Workflows and Pathways
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Experimental Workflow for Mitochondrial Isolation
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Caption: Workflow for isolating mitochondria via differential centrifugation and affinity
purification.

Mim1l's Role in Mitochondrial Protein Import
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Caption: The role of the MIM complex in protein import and TOM complex assembly.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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